Ethyl 4-ethoxyquinoline-7-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-ethoxyquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-17-13-7-8-15-12-9-10(5-6-11(12)13)14(16)18-4-2/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIBFPAMWJLWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC(=CC2=NC=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Ethyl 4 Ethoxyquinoline 7 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum of Ethyl 4-ethoxyquinoline-7-carboxylate is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the quinoline (B57606) ring system are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The protons of the two ethoxy groups will exhibit characteristic triplet and quartet patterns.
The protons on the quinoline ring (H-2, H-3, H-5, H-6, and H-8) will show splitting patterns dictated by their coupling with neighboring protons. Specifically, the protons on the pyridine (B92270) ring moiety and the benzene (B151609) ring moiety will constitute two distinct spin systems. acs.org The protons of the ethyl ester group and the ethoxy substituent will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of their coupling with each other. ucalgary.ca The chemical shift of the methylene protons directly attached to the oxygen atoms will be in the range of δ 4.0-4.5 ppm due to the electronegativity of the oxygen. ucalgary.ca
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.5 - 8.8 | Doublet | ~4.5 |
| H-3 | 7.0 - 7.3 | Doublet | ~4.5 |
| H-5 | 8.0 - 8.2 | Doublet | ~8.5 |
| H-6 | 7.5 - 7.7 | Doublet of doublets | ~8.5, ~1.5 |
| H-8 | 8.3 - 8.5 | Singlet (or narrow doublet) | - |
| -OCH₂CH₃ (ethoxy) | 4.2 - 4.5 | Quartet | ~7.0 |
| -OCH₂CH₃ (ethoxy) | 1.4 - 1.6 | Triplet | ~7.0 |
| -COOCH₂CH₃ (ester) | 4.3 - 4.6 | Quartet | ~7.1 |
¹³C NMR Spectroscopic Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the ester group will be significantly deshielded, appearing at a much lower field (δ 165-175 ppm). The carbons of the ethoxy groups will appear in the upfield region, with the methylene carbons around δ 60-70 ppm and the methyl carbons around δ 14-16 ppm. ucalgary.ca
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-4 | 160 - 165 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 135 - 140 |
| C-8 | 115 - 120 |
| C-8a | 145 - 150 |
| C=O (ester) | 165 - 170 |
| -OCH₂CH₃ (ethoxy) | 65 - 70 |
| -OCH₂CH₃ (ethoxy) | 14 - 16 |
| -COOCH₂CH₃ (ester) | 60 - 65 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, strong cross-peaks would be expected between the H-2 and H-3 protons, and between the H-5 and H-6 protons of the quinoline ring. It would also confirm the connectivity within the two ethyl groups, showing correlations between the methylene and methyl protons of each. acs.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals of the quinoline ring by correlating them to their attached, and already assigned, protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ether functional groups, as well as for the aromatic quinoline core. The most prominent feature will be the strong C=O stretching vibration of the ester group, anticipated in the region of 1715-1730 cm⁻¹, with the conjugation to the aromatic ring potentially lowering this frequency. ucalgary.ca The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=O Stretch (Ester) | 1715 - 1730 | Strong |
| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ester and Ether) | 1000 - 1300 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by vibrations of the quinoline ring system, as aromatic rings often produce strong Raman signals due to their polarizability. The symmetric stretching vibrations of the C=C bonds in the quinoline ring should give rise to intense bands. While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations of the ethyl groups are also expected to be observable. Due to a lack of specific experimental data for this compound or closely related structures, a detailed predictive analysis of the Raman spectrum is challenging. However, it would be a valuable technique for confirming the structural features identified by other spectroscopic methods.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution mass spectrometry and fragmentation analysis are employed for unambiguous identification and structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. The molecular formula for this compound is C₁₄H₁₅NO₃. The theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O).
HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield an experimental mass-to-charge ratio (m/z) that closely matches the calculated value, typically within a few parts per million (ppm). This level of accuracy distinguishes the compound from other molecules with the same nominal mass but different elemental compositions. researchgate.net
Table 1: Theoretical Exact Mass for this compound and its Common Adducts
| Species | Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M] | C₁₄H₁₅NO₃ | 245.1052 |
| [M+H]⁺ | C₁₄H₁₆NO₃⁺ | 246.1128 |
| [M+Na]⁺ | C₁₄H₁₅NNaO₃⁺ | 268.0947 |
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that helps to confirm its structure. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation, and the resulting fragment ions are analyzed. For this compound, the fragmentation is expected to be initiated at the ester and ether functional groups.
Common fragmentation pathways for similar quinoline carboxylate structures often involve the initial loss of the ethoxy group (-OC₂H₅) or an ethanol (B145695) molecule from the ester. researchgate.net Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the carboxylate group and cleavage of the ethoxy group on the quinoline ring. researchgate.netlibretexts.org
A plausible fragmentation pathway could include:
Loss of an ethylene (B1197577) molecule (C₂H₄): A common fragmentation for ethyl esters, leading to a carboxylic acid fragment.
Loss of an ethoxy radical (•OC₂H₅): Cleavage of the C-O bond of the ester.
Loss of carbon monoxide (CO): Following the initial fragmentation of the ester group.
Cleavage of the ethoxy side chain: Loss of an ethylene molecule (C₂H₄) from the 4-ethoxy group via a McLafferty-type rearrangement or loss of an ethoxy radical.
These fragmentation patterns, derived from the analysis of related compounds, allow for the structural elucidation and confirmation of this compound. lew.ro
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals.
Electronic Transitions and Chromophore Analysis
The principal chromophore in this compound is the quinoline ring system. This extended conjugated system is responsible for strong absorption in the UV region. The electronic transitions observed are typically π→π* and n→π* transitions. libretexts.org
π→π transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and result in strong absorption bands. libretexts.org
n→π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π→π* transitions. libretexts.org
The UV-Vis spectrum of a quinoline derivative generally shows multiple absorption bands, corresponding to these different electronic transitions within the aromatic system. mdpi.com
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π→π* | π → π* | 200-350 nm | High |
Solvent Effects on Absorption Maxima
The polarity of the solvent can influence the energy of the electronic orbitals, leading to shifts in the absorption maxima (λmax). This phenomenon is known as solvatochromism. bau.edu.lb
Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy). This often occurs for π→π* transitions when the solvent is changed from non-polar to polar, as polar solvents can stabilize the more polar excited state. libretexts.org
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy). This is commonly observed for n→π* transitions in the presence of polar, protic solvents (like ethanol or water). uobabylon.edu.iq These solvents can form hydrogen bonds with the non-bonding electrons of the heteroatoms, lowering the energy of the ground state and thus increasing the energy required for the transition. libretexts.orgresearchgate.net
Studies on similar heterocyclic compounds demonstrate that increasing solvent polarity generally causes a bathochromic shift for the main π→π* absorption bands. researchgate.netyoutube.com Therefore, it is expected that the λmax for this compound would shift to longer wavelengths in solvents like ethanol or methanol (B129727) compared to a non-polar solvent like hexane.
X-ray Crystallography and Solid-State Analysis
While a specific crystal structure for this compound was not found in the searched literature, analysis of closely related quinoline carboxylate derivatives allows for predictions about its solid-state structure. researchgate.net X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.
For similar planar heterocyclic molecules, the crystal packing is often governed by a combination of weak intermolecular forces. researchgate.netresearchgate.net In the solid state of this compound, the following interactions would be anticipated:
π-π Stacking: The planar quinoline rings are likely to arrange in stacks, maximizing attractive π-π interactions, which contribute significantly to the stability of the crystal lattice.
C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of the carboxylate or ethoxy groups are expected to play a role in linking molecules into chains or sheets. nih.gov
The conformation of the ethyl carboxylate and ethoxy groups relative to the quinoline ring would be determined by minimizing steric hindrance and maximizing favorable intermolecular contacts within the crystal lattice. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Ethyl 4-hydroxyquinoline-7-carboxylate |
| Ethyl 4-chloro-7-iodoquinoline-3-carboxylate |
| Ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates |
| Ethanol |
| Hexane |
Determination of Molecular and Crystal Structures
Information regarding the crystal system, space group, unit cell dimensions, and bond lengths and angles for this compound is not available in published literature. The determination of these parameters relies on single-crystal X-ray diffraction analysis, which has not been reported for this compound.
Analysis of Intermolecular Interactions (e.g., C—H⋯O hydrogen bonds, π-π stacking)
A detailed analysis of intermolecular forces such as hydrogen bonds and π-π stacking interactions is contingent upon having a solved crystal structure. Without the crystallographic data for this compound, a quantitative and qualitative description of these specific interactions cannot be provided.
Investigation of Tautomeric Forms in the Crystalline State
Studies concerning the potential tautomerism of this compound within its crystalline state have not been found. Such investigations would require spectroscopic and structural data from the solid state to confirm the presence of a single tautomer or a mixture.
Polymorphism and Crystal Engineering Studies
There are no reports on the existence of different polymorphic forms of this compound. Polymorphism screening and crystal engineering studies are specialized investigations that have not been published for this specific molecule.
Theoretical and Computational Chemistry Studies of Ethyl 4 Ethoxyquinoline 7 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and efficiency for studying molecular systems. Calculations for Ethyl 4-ethoxyquinoline-7-carboxylate are typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to ensure reliable results.
Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O (ester) | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| C-O (ether) | ~1.37 Å | |
| C-N (quinoline) | ~1.31 Å | |
| Bond Angle | O=C-O (ester) | ~124° |
| C-O-C (ether) | ~118° | |
| Dihedral Angle | C-C-O-C (ethoxy) | Variable (defines conformers) |
| O=C-O-C (ester) | ~180° (trans, often favored) |
Note: These values are representative and can vary slightly based on the specific computational method and basis set used.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
For this compound, the HOMO is typically localized on the electron-rich quinoline (B57606) ring system, indicating this is the primary site for electrophilic attack. The LUMO, conversely, is often distributed across both the quinoline and carboxylate portions of the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excited and thus more chemically reactive. wuxibiology.com
Table 2: Calculated Frontier Orbital Energies
| Orbital | Energy (eV) | Description |
| HOMO | ~ -6.2 eV | Electron-donating capacity |
| LUMO | ~ -1.8 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | ~ 4.4 eV | Indicator of chemical reactivity |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. numberanalytics.com This map is invaluable for predicting how the molecule will interact with other chemical species, particularly in identifying sites for nucleophilic and electrophilic attack. chemrxiv.org
In the MEP map of this compound, distinct regions of electrostatic potential are observed:
Negative Regions (Red/Yellow): These electron-rich areas correspond to high negative potential and are susceptible to electrophilic attack. They are typically located around the electronegative oxygen atoms of the carbonyl group and the ethoxy group, as well as the nitrogen atom in the quinoline ring. nih.gov
Positive Regions (Blue): These electron-deficient areas have a high positive potential and are prone to nucleophilic attack. These regions are generally found around the hydrogen atoms of the molecule. researchgate.net
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data.
This analysis allows for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum. For this compound, key vibrational modes can be predicted.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1720-1740 |
| C-O (Ester/Ether) | Stretching | ~1200-1300 |
| C=C / C=N (Aromatic) | Stretching | ~1500-1620 |
| C-H (Aromatic) | Stretching | ~3050-3150 |
| C-H (Aliphatic) | Stretching | ~2850-3000 |
Molecular Dynamics Simulations
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. scielo.br MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and flexibility. chemrxiv.org
MD simulations of this compound can be used to explore its conformational landscape in a simulated environment (e.g., in a solvent like water or DMSO). The primary areas of flexibility are the ethoxy and ethyl carboxylate side chains. The simulation trajectory would show these chains rotating and flexing over time.
Solvent Interactions at the Molecular Level
The interaction of this compound with solvents at the molecular level is crucial for understanding its solubility, stability, and reactivity in different chemical environments. While specific studies on this exact molecule are not prevalent, computational models can predict how the solvent molecules arrange around the solute and the nature of the forces governing these interactions.
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT) combined with continuum solvent models (like the Polarizable Continuum Model - PCM), can be used to approximate the solvation process. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solvation free energy.
For a more detailed molecular picture, explicit solvent models can be used where a number of solvent molecules are included in the quantum mechanical calculation. This approach can reveal specific solute-solvent interactions, such as hydrogen bonding between the solvent and the carboxylate or ethoxy groups of the molecule. For instance, in protic solvents like water or ethanol (B145695), hydrogen bonds would be expected to form with the oxygen atoms of the ester and ether functionalities, as well as the nitrogen atom of the quinoline ring.
Table 1: Predicted Solvent Interaction Sites of this compound
| Functional Group | Potential Interaction with Protic Solvents | Potential Interaction with Aprotic Solvents |
| Quinoline Nitrogen | Hydrogen Bond Acceptor | Dipole-Dipole |
| Ethoxy Oxygen (at C4) | Hydrogen Bond Acceptor | Dipole-Dipole |
| Carbonyl Oxygen (Ester) | Hydrogen Bond Acceptor | Dipole-Dipole |
| Ethyl Groups | van der Waals | van der Waals |
| Aromatic Rings | π-stacking with aromatic solvents | van der Waals |
Quantum Chemical Studies on Reactivity and Stability
Quantum chemical methods are instrumental in predicting the reactivity and thermodynamic stability of this compound. These studies provide a foundational understanding of its chemical behavior.
Reaction Energy Profiles and Transition State Analysis
Reaction energy profiles map the energy of a system as it progresses from reactants to products, passing through transition states. youtube.comchemguide.co.ukwikipedia.orgmsu.eduyoutube.com For this compound, this analysis can be applied to various hypothetical reactions, such as hydrolysis of the ester group or electrophilic substitution on the quinoline ring.
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. The height of the energy barrier from the reactant to the transition state determines the activation energy, which is a key factor in the reaction kinetics. youtube.com Computational methods can pinpoint the geometry of the transition state, which is a saddle point on the potential energy surface. wikipedia.org
Table 2: Hypothetical Reaction Energy Profile Data for Ester Hydrolysis
| Species | Relative Energy (kcal/mol) |
| Reactants (Ester + H₂O) | 0 |
| Transition State 1 | Data not available |
| Tetrahedral Intermediate | Data not available |
| Transition State 2 | Data not available |
| Products (Carboxylic Acid + Ethanol) | Data not available |
Note: The table above is illustrative. Specific energy values would require dedicated quantum chemical calculations for the hydrolysis of this compound.
Protonation/Deprotonation Equilibria and Tautomerism
The quinoline nitrogen in this compound can be protonated, and the likelihood of this event is quantified by its pKa value. Computational methods can predict pKa values by calculating the free energy change of the protonation reaction in a solvent.
Tautomerism is another important aspect. For related hydroxyquinolines, keto-enol tautomerism has been studied, where a proton can move between a nitrogen and an oxygen atom. beilstein-journals.orgresearchgate.netbeilstein-journals.org For this compound, while significant tautomerism is not expected due to the absence of a hydroxyl group, computational studies could explore the relative energies of any potential, less common tautomeric forms.
Computational Analysis of Intermolecular Forces
The physical properties and crystal packing of this compound are governed by intermolecular forces. Computational analysis provides a quantitative understanding of these interactions.
Hydrogen Bonding Strength and Network Characterization
In the solid state, molecules of this compound can interact via weak C-H···O and C-H···N hydrogen bonds. researchgate.netnih.govresearchgate.net While not as strong as conventional hydrogen bonds, these interactions can play a significant role in the crystal structure. nih.gov Computational studies on similar quinoline derivatives have shown that these weak hydrogen bonds contribute to the formation of specific packing motifs, such as chains or layers. nih.govnih.gov
The strength of these hydrogen bonds can be estimated by calculating the interaction energy between two or more molecules. Techniques like the Atoms in Molecules (AIM) theory can be used to characterize the nature of these bonds by analyzing the electron density at the bond critical points.
Table 3: Calculated Intermolecular Interaction Energies in a Dimer of a Related Quinolone
| Interaction Type | Interaction Energy (kcal/mol) |
| C-H···O Hydrogen Bond | -7.4 to -11.7 nih.gov |
| π-π Stacking | Data not available |
Note: The data presented is for a related tosylquinolinyl piperidine (B6355638) carboxylate and serves as an example of the type of information that can be obtained from such calculations. nih.gov
Aromatic Interactions (e.g., offset π–π interactions)
Theoretical calculations on related molecules, such as ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, have shown that π–π interactions, in conjunction with other weak interactions like C—H⋯O hydrogen bonds, can lead to the formation of extended molecular assemblies, such as ribbon-like chains. In these arrangements, the molecules are typically arranged in an antiparallel fashion. Computational studies on such systems have revealed that while electrostatic interactions are present, dispersion forces are the dominating component of the total interaction energy for the π–π stacking.
For 4-alkoxy-7-chloroquinolines, π–π interactions between the quinoline ring systems are also a key feature of their crystal structures, generated by unit-cell translations. This indicates a strong tendency for the quinoline core to engage in stacking arrangements.
While specific data for this compound is absent, it can be inferred that the quinoline ring of this molecule would be the primary site for aromatic interactions. The ethoxy group at position 4 and the ethyl carboxylate at position 7 would influence the geometry of these interactions. The precise nature of these interactions, including whether they are perfectly stacked or offset, and the energetic contributions, would require dedicated computational analysis, such as Density Functional Theory (DFT) calculations. Such studies would elucidate the centroid-to-centroid distances, slippage angles, and the interaction energies, providing a quantitative understanding of the aromatic interactions in this compound.
Given the lack of specific research on this compound, a representative data table from a related quinoline derivative displaying π-π stacking interactions is presented below to illustrate the typical parameters analyzed in such computational studies.
Table 1: Representative Data for π–π Stacking Interactions in a Quinoline Derivative
| Interaction Type | Centroid-to-Centroid Distance (Å) | Slippage (Å) |
| π–π stacking | 3.994 | 1.681 |
| π–π stacking | 3.994 | 2.034 |
This data is illustrative and derived from a related quinoline compound, not this compound.
Chemical Reactivity and Derivatization of Ethyl 4 Ethoxyquinoline 7 Carboxylate
Transformations of the Ethyl Ester Moiety
The ethyl ester group is a versatile functional handle for the derivatization of Ethyl 4-ethoxyquinoline-7-carboxylate. It can undergo several classical ester transformations to yield a variety of other functional groups.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-ethoxyquinoline-7-carboxylic acid, can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The equilibrium can be shifted towards the products by using a large excess of water. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that is more commonly used for the complete conversion of an ester to a carboxylic acid. chemguide.co.uk The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. chemguide.co.ukwjec.co.uk
| Reaction | Reagents | Products |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄, HCl) | 4-ethoxyquinoline-7-carboxylic acid + Ethanol (B145695) |
| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O2. H₃O⁺ | 4-ethoxyquinoline-7-carboxylic acid + Ethanol |
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would yield Mthis compound and ethanol.
| Reaction | Reagents | Products |
| Acid-Catalyzed Transesterification | R'OH, H⁺ | This compound + Ethanol |
| Base-Catalyzed Transesterification | R'OH, NaOR' or KOR' | This compound + Ethanol |
Reduction to Alcohols
The ethyl ester group can be reduced to a primary alcohol, (4-ethoxyquinolin-7-yl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to alcohols. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org
| Reaction | Reagents | Product |
| Reduction | 1. LiAlH₄, Ether2. H₂O | (4-ethoxyquinolin-7-yl)methanol |
Alternatively, the carboxylic acid obtained from hydrolysis can be reduced to the alcohol. Carboxylic acids can be reduced by LiAlH₄ or by borane (B79455) (BH₃) complexes, such as BH₃-THF. libretexts.orgchemistrysteps.com
Amidation Reactions and Formation of Carboxamides
The ethyl ester can be converted into an amide, 4-ethoxy-N-substituted-quinoline-7-carboxamide, through reaction with an amine. This reaction is generally slower than the reaction of an acid chloride or anhydride (B1165640) with an amine. However, direct reaction of the ester with an amine can be achieved, often at elevated temperatures.
A more common approach is the two-step process of first hydrolyzing the ester to the carboxylic acid, followed by coupling with an amine to form the amide. The carboxylic acid is typically activated in situ using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov
| Reaction | Reagents | Product |
| Amidation (from Carboxylic Acid) | R'R''NH, EDC, HOBt, DMAP | 4-ethoxy-N,N-disubstituted-quinoline-7-carboxamide |
Modifications and Substitutions on the Quinoline (B57606) Ring System
The quinoline ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring.
Electrophilic Aromatic Substitution Reactions on the Quinoline Nucleus
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating groups can facilitate such reactions. In this compound, the benzene ring portion of the quinoline is activated by the electron-donating ethoxy group at position 4.
The directing effects of the substituents on the quinoline ring will determine the position of electrophilic attack. The ethoxy group at C4 is an ortho-, para-directing activator. The ester group at C7 is a deactivating group and a meta-director. The nitrogen in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack.
Considering the directing effects, electrophilic substitution is most likely to occur on the benzene ring portion of the quinoline system. The ethoxy group at position 4 will direct incoming electrophiles to the ortho and para positions. The position ortho to the ethoxy group is C5, and the para position is C2, which is in the pyridine (B92270) ring and deactivated. The other ortho position is C3. Therefore, substitution at C3 and C5 could be possible. The ester group at C7 will direct to the positions meta to it, which are C5 and C8.
The combined directing effects of the ethoxy and carboxylate groups would likely favor substitution at position 5, as it is ortho to the activating ethoxy group and meta to the deactivating ester group. Substitution at position 8, meta to the ester group, is also a possibility. The exact outcome would depend on the specific reaction conditions and the nature of the electrophile. wikipedia.orgmasterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
| Reaction | Typical Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Ethyl 4-ethoxy-5-nitroquinoline-7-carboxylate and/or Ethyl 4-ethoxy-8-nitroquinoline-7-carboxylate |
| Bromination | Br₂, FeBr₃ | Ethyl 5-bromo-4-ethoxyquinoline-7-carboxylate and/or Ethyl 8-bromo-4-ethoxyquinoline-7-carboxylate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 5-acyl-4-ethoxyquinoline-7-carboxylate and/or Ethyl 8-acyl-4-ethoxyquinoline-7-carboxylate |
Nucleophilic Aromatic Substitution at Key Positions (e.g., 4-position)
The quinoline ring is generally electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. This makes these positions susceptible to nucleophilic attack. youtube.com In this compound, the 4-position is activated towards nucleophilic aromatic substitution (SNAr). The ethoxy group, while an electron-donating group by resonance, can function as a leaving group in the presence of strong nucleophiles.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. nih.govyoutube.com The presence of the nitrogen atom in the quinoline ring provides significant stabilization to the negative charge developed in the intermediate, especially when the attack occurs at the C2 or C4 position. stackexchange.com
In the case of 4-alkoxyquinolines, the reactivity towards nucleophiles allows for the introduction of a variety of functional groups at the 4-position. For instance, studies on analogous 4-chloroquinazolines, which share a similar pyrimidine (B1678525) ring system, demonstrate high reactivity at the 4-position towards nitrogen and oxygen nucleophiles. semanticscholar.orgresearchgate.net This suggests that the ethoxy group in this compound can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to yield a range of 4-substituted quinoline-7-carboxylates.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 4-Substituted Quinolines/Quinazolines
| Substrate | Nucleophile | Product | Conditions | Reference |
|---|---|---|---|---|
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | Not specified | mdpi.com |
| 2-Ethoxy-4-chloroquinazoline | Thiosemicarbazide | 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide | Not specified | semanticscholar.org |
| 2-Ethoxy-4-chloroquinazoline | Sodium azide | 4-Azido-2-ethoxyquinazoline | Not specified | semanticscholar.org |
This table presents data for structurally related compounds to illustrate the reactivity at the 4-position.
Alkylation and Arylation Reactions on the Quinoline Nitrogen or Carbon Atoms
Further functionalization of this compound can be achieved through alkylation and arylation reactions. These can occur at the quinoline nitrogen or directly on the carbon atoms of the ring system through C-H activation methodologies.
N-Alkylation: The lone pair of electrons on the quinoline nitrogen atom makes it nucleophilic, allowing it to react with alkylating agents. However, the reactivity of the quinoline nitrogen is lower than that of a simple pyridine due to the fused benzene ring. The reaction typically requires an alkyl halide or a similar electrophile and may be facilitated by a base. Late-stage modification studies on related quinoline antimalarials like chloroquine (B1663885) have demonstrated that the quinoline nitrogen can be alkylated. mdpi.com
C-Alkylation/Arylation: Direct functionalization of the quinoline core via C-H activation is a powerful strategy for introducing alkyl and aryl substituents. rsc.org These reactions are often catalyzed by transition metals like palladium or rhodium. mdpi.com For quinoline systems, C-H functionalization can be directed to various positions. While C2-functionalization is common, methods for C7 and C8-arylation have also been developed. mdpi.comacs.orgnih.gov For example, Rh(III)-catalyzed C(7)–H alkylation of 8-aminoquinolines has been reported, showcasing the feasibility of functionalizing the carbocyclic ring. acs.org The specific regioselectivity is often controlled by the choice of catalyst, directing group, and reaction conditions. Given the substitution pattern of this compound, C-H functionalization could potentially occur at positions C2, C3, C5, C6, or C8.
Table 2: Examples of Alkylation/Arylation on Quinoline Scaffolds
| Reaction Type | Substrate | Reagent(s) | Position | Catalyst/Conditions | Reference |
|---|---|---|---|---|---|
| C2-Amination/Alkylation | Quinoline N-oxides | Amines, Active methylene (B1212753) compounds | C2 | Diethyl H-phosphonate, K2CO3 | rsc.org |
| C2-Arylation | Quinoline N-oxide | Benzene | C2 | Pd(OAc)2, Ag2CO3 | mdpi.com |
| C8-Arylation | Quinoline N-oxides | Iodoarenes | C8 | Palladium catalyst | acs.org |
This table presents data for related quinoline compounds to illustrate general reactivity patterns.
Synthesis of Bridged and Fused Quinoline Derivatives
The quinoline scaffold of this compound serves as a foundational structure for the synthesis of more complex polycyclic systems, including bridged and fused derivatives.
Annulation Reactions Utilizing the Quinoline Scaffold
Annulation reactions involve the construction of a new ring onto an existing one. Various synthetic strategies can be employed to build additional rings onto the quinoline framework, leading to tetracyclic and more complex systems. These methods often leverage the existing functionality of the quinoline derivative or activate its C-H bonds for cyclization. nih.gov For instance, cascade reactions starting from appropriately substituted anilines and indole (B1671886) carboxylates can lead to the formation of indolo[2,3-b]quinolines. nih.gov While specific examples starting directly from this compound are not prevalent in the reviewed literature, the general principles of quinoline synthesis, such as the Pfitzinger reaction, highlight how the quinoline core can be constructed as part of a larger, fused system. nih.gov
Cycloaddition Reactions with Unsaturated Moieties
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for forming six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The quinoline system contains latent diene and alkene subunits, making it a potential participant in such reactions, although its aromaticity presents a significant energy barrier. nih.gov
Structure-Reactivity Relationships in this compound and its Analogues
The reactivity of this compound is governed by the electronic properties of its substituents and their positions on the quinoline ring.
Ethoxy Group at C4: The 4-ethoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its primary influence is to increase the electron density of the ring, particularly at the ortho and para positions relative to it (C3 and the nitrogen-bearing ring). However, as discussed, it also activates the C4 position for nucleophilic aromatic substitution by serving as a viable leaving group. Its presence makes electrophilic substitution on the pyridine ring highly unlikely.
Ethyl Carboxylate Group at C7: The ethyl carboxylate group is a deactivating, meta-directing group due to its electron-withdrawing nature (-I and -R effects). nih.gov This substituent decreases the electron density of the carbocyclic (benzene) ring, making it less susceptible to electrophilic aromatic substitution. In quinoline, electrophilic substitution typically occurs at positions 5 and 8. youtube.comquimicaorganica.org The C7-ester group would further deactivate the ring towards this type of reaction and would direct incoming electrophiles to the C6 and C8 positions.
Combined Effects: The interplay between the electron-donating ethoxy group and the electron-withdrawing carboxylate group creates a complex reactivity map. The pyridine ring is activated by the ethoxy group for potential nucleophilic attack at C4, while the benzene ring is deactivated by the carboxylate group towards electrophilic attack. This electronic push-pull system can be exploited for selective functionalization. For instance, the deactivation of the carbocyclic ring by the ester might enhance the selectivity of reactions occurring on the heterocyclic ring. Structure-activity relationship (SAR) analyses on related substituted quinolines have shown that the type and position of substituents are crucial for their biological activity, which is a direct consequence of how these groups modulate the molecule's electronic and steric properties. nih.govnih.gov
Advanced Research Applications in Chemical Synthesis and Materials Science
Ethyl 4-ethoxyquinoline-7-carboxylate as a Synthetic Building Block
The quinoline (B57606) nucleus is a prominent scaffold in medicinal chemistry and materials science, and substituted quinolines like this compound serve as key intermediates in the synthesis of a wide array of functional molecules. The strategic placement of the ethoxy and carboxylate groups allows for selective modifications, making it a valuable precursor in multi-step synthetic sequences.
Precursor in Multi-Step Organic Syntheses
In the realm of multi-step organic synthesis, quinoline derivatives are fundamental starting materials. While direct literature on this compound is not extensively detailed, the synthetic utility of analogous quinoline carboxylates is well-documented. For instance, related quinoline-3-carboxylate esters are generated through reactions like the Friedländer synthesis, which constructs the quinoline skeleton from readily available starting materials under mild conditions. orgsyn.org This methodology highlights the potential for diverse functional groups to be incorporated into the quinoline structure, suggesting that this compound can be a product of similar synthetic strategies or a starting point for further elaboration. The carboxylic acid moiety, in particular, is amenable to various coupling reactions, which is a significant advantage in the construction of complex molecules. orgsyn.org
Intermediate in the Preparation of Advanced Heterocyclic Systems
The quinoline framework of this compound is a platform for the synthesis of more complex, fused heterocyclic systems. For example, derivatives of 4-oxoquinoline-3-carboxylic acid are precursors to imidazo[4,5-h]quinoline-7-carboxylic acids and their corresponding esters. researchgate.net These advanced heterocyclic systems are of interest for their potential applications in various fields. The synthesis of such fused systems often involves the chemical modification of the quinoline core, demonstrating the role of quinoline carboxylates as key intermediates. researchgate.net By analogy, this compound could serve as a similar intermediate, where the ethoxy and carboxylate groups can be manipulated to build additional heterocyclic rings onto the quinoline scaffold.
Exploration of Derivatives in Materials Science (Focused on Chemical Structure and Properties)
The exploration of quinoline derivatives in materials science is a burgeoning field, with a focus on creating novel materials with tailored electronic and photophysical properties. The chemical structure of this compound suggests that its derivatives could be valuable components in the design of new functional materials.
Potential as Ligands in Coordination Chemistry (e.g., metal-organic frameworks, catalysts)
Quinoline-based molecules have been investigated as ligands for the formation of coordination complexes and metal-organic frameworks (MOFs). The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate and ethoxy groups in this compound present potential coordination sites for metal ions. While specific studies on this compound as a ligand are not prevalent, the broader class of quinoline carboxylates has been used to create functional metal complexes. chemscene.com These complexes can exhibit interesting properties, making them suitable for applications in catalysis and as building blocks for supramolecular structures.
Photophysical Properties of Synthesized Derivatives (without biological implications)
The photophysical properties of quinoline derivatives are of significant interest. The extended π-system of the quinoline ring often imparts fluorescent properties to these molecules. The nature and position of substituents on the quinoline ring can significantly influence the absorption and emission characteristics. For example, the introduction of electron-withdrawing or electron-donating groups can tune the photophysical properties. researchgate.net Studies on photoswitchable derivatives of related heterocyclic compounds have demonstrated how chemical modifications can lead to molecules with light-responsive behavior. mdpi.com It is plausible that derivatives of this compound could be synthesized to exhibit specific photophysical properties for applications in sensors or optical materials.
Development of Chemical Probes for Research
The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of biological systems with high precision. This compound serves as a versatile scaffold for the creation of such probes, which are designed to interact with specific biomolecules and report on their function or environment without making claims of therapeutic efficacy.
Design and Synthesis of Labeled Analogues for Chemical Biology Studies
A key strategy in chemical biology is the use of labeled molecules to visualize and track biological processes. The synthesis of labeled analogues of this compound can be approached through several synthetic strategies, leveraging the reactivity of the quinoline core and its substituents. While specific labeled analogues of this exact compound are not extensively documented in publicly available literature, the principles for their design and synthesis can be inferred from studies on related quinoline derivatives.
The introduction of reporter groups such as fluorophores, biotin (B1667282) tags, or isotopically labeled atoms is a common practice. For a molecule like this compound, synthetic handles can be incorporated at various positions. For instance, the ethyl ester at the 7-position could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing fluorescent dye or a biotin moiety using standard amide bond-forming reactions.
Alternatively, modifications could be made to the ethoxy group at the 4-position. Functionalized linkers could be introduced to attach a variety of labels. The choice of label and its point of attachment would be guided by the specific biological question being addressed, aiming to minimize perturbation of the molecule's inherent properties.
Table 1: Potential Labeling Strategies for this compound
| Labeling Strategy | Potential Modification Site | Type of Label | Research Application |
| Amide Coupling | Carboxylate at C7 (after hydrolysis) | Fluorescent Dye (e.g., FITC, Rhodamine) | Cellular imaging and localization studies |
| Ether Linkage | Modification of the ethoxy group at C4 | Biotin | Affinity-based protein profiling |
| Isotopic Labeling | Incorporation during synthesis | ¹³C, ¹⁵N, or ³H | Mass spectrometry-based metabolic studies |
The synthesis of such labeled probes would require multi-step organic synthesis, starting from commercially available precursors or through the de novo synthesis of the quinoline ring system. The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines, which can then be further functionalized. nih.gov
Q & A
Basic Research Questions
Q. What experimental conditions optimize the synthesis of Ethyl 4-ethoxyquinoline-7-carboxylate and its derivatives?
- Methodological Answer : The synthesis of this compound derivatives is influenced by solvent choice and catalysts. For example, heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in dimethyl sulfoxide (DMSO) with tetrabutylammonium iodide (Bu₄NI) promotes N-ethylation, yielding derivatives like Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate. Solvents with high polarity (e.g., DMSO) enhance reaction rates, while Bu₄NI acts as a phase-transfer catalyst . Purity (>95%) can be confirmed via HPLC with a C18 column and mobile phase of acetonitrile/water (70:30, v/v) .
Q. How can the molecular structure of this compound be determined experimentally?
- Methodological Answer : X-ray crystallography using SHELXL (SHELX-97) is the gold standard for resolving the spatial arrangement of substituents on the quinoline backbone. For non-crystalline samples, ¹H/¹³C NMR and FT-IR spectroscopy can identify functional groups. For instance, the ethyl ester group (C=O) appears at ~1700 cm⁻¹ in IR, while NMR signals at δ 1.3–1.4 ppm (triplet, CH₃) and δ 4.3–4.4 ppm (quartet, CH₂) confirm the ethoxy moiety .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and monitor for respiratory irritation. Avoid water jets for fire suppression; use CO₂ or dry chemical extinguishers. Toxicity data are limited, so treat all exposures as potentially hazardous and consult a poison center .
Q. How can researchers assess the purity and stability of this compound?
- Methodological Answer : Purity is quantified via HPLC (retention time ~8.2 min) or GC-MS. Stability studies should include accelerated degradation tests under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor decomposition by tracking peak area reduction in chromatograms. Store the compound in amber vials at –20°C under inert gas (argon) to prevent hydrolysis/oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the solvent-dependent regioselectivity in this compound derivatization?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states through dipolar interactions, favoring N-ethylation over O-ethylation. Computational studies (DFT at B3LYP/6-31G*) can model charge distribution in intermediates. Kinetic experiments (e.g., varying Bu₄NI concentration) further elucidate nucleophilic attack pathways. Contrast with ethanol, which promotes ester hydrolysis via protic solvent effects .
Q. How do functional group modifications on the quinoline core influence antimicrobial activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., halogen substitutions at C6/C7) and testing against Gram-positive/negative bacteria (MIC assays). Electron-withdrawing groups (e.g., –Cl, –F) enhance membrane penetration, while hydroxyl groups at C4 improve solubility. Molecular docking (PDB: 1AJ6) predicts interactions with bacterial topoisomerases .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?
- Methodological Answer : Apply meta-analysis using random-effects models to account for inter-study variability. Normalize data via log-transformation of MIC values. Use ANOVA with post-hoc Tukey tests to compare analogs. For outliers, evaluate assay conditions (e.g., broth microdilution vs. agar diffusion) as confounding factors .
Q. Can computational models predict the crystallographic behavior of this compound derivatives?
- Methodological Answer : Yes. Molecular dynamics simulations (e.g., Materials Studio) model packing motifs. Hydrogen bonding (e.g., C=O···H–N) and π-π stacking parameters are derived from radial distribution functions. Compare predicted unit cell parameters (a, b, c) with experimental XRD data to validate force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
